LP-533401 Hydrochloride: A Technical Guide to its Function as a Peripherally Selective Tryptophan Hydroxylase 1 Inhibitor
LP-533401 Hydrochloride: A Technical Guide to its Function as a Peripherally Selective Tryptophan Hydroxylase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-533401 hydrochloride is a potent and selective inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in the biosynthesis of peripheral serotonin.[1][2][3][4] By targeting TPH1 primarily in the gastrointestinal (GI) tract, LP-533401 effectively reduces circulating serotonin levels without significantly impacting central nervous system (CNS) serotonin, as it does not readily cross the blood-brain barrier.[1][3] This peripheral selectivity has positioned LP-533401 as a valuable research tool and a potential therapeutic agent in various conditions where gut-derived serotonin plays a pathological role, including osteoporosis, pulmonary hypertension, and certain cancers.[4][5] This guide provides an in-depth overview of the function, mechanism of action, and experimental data related to LP-533401 hydrochloride.
Core Function and Mechanism of Action
LP-533401 hydrochloride's primary function is the inhibition of tryptophan hydroxylase 1 (TPH1). TPH1 is one of two isoforms of the enzyme responsible for converting tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin (5-hydroxytryptamine or 5-HT). TPH1 is predominantly expressed in the enterochromaffin cells of the gut and the pineal gland, accounting for over 90% of the body's serotonin production.[6] The other isoform, TPH2, is primarily found in the central nervous system.[6]
The mechanism of action of LP-533401 is competitive inhibition with respect to the substrate, tryptophan.[6] This means that LP-533401 binds to the active site of the TPH1 enzyme, preventing tryptophan from binding and thereby blocking the synthesis of serotonin.[6] Kinetic analysis has confirmed this competitive inhibition, while also showing it to be uncompetitive with respect to the cofactor 6-methyltetrahydropterin (6-MePH4).[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and effects of LP-533401 hydrochloride.
Table 1: In Vitro Inhibitory Activity of LP-533401
| Parameter | Species | Target | Value | Reference |
| IC50 | Human | TPH1 | 0.7 µM | [7] |
| IC50 | Human | TPH1 | 0.103 µM | [8] |
| IC50 | Human | TPH2 | 0.032 µM | [8] |
| pIC50 | Human | TPH1 | 6.2 | [9] |
| Ki (vs. Tryptophan) | - | TPH1 | 0.31 µM | [6] |
| Ki (vs. 6-MePH4) | - | TPH1 | 0.81 µM | [6] |
| Cellular Inhibition | Tph1-expressing cells (RBL2H3) | Serotonin Production | Complete inhibition at 1 µM | [1][3][4] |
Table 2: In Vivo Effects of LP-533401 in Rodent Models
| Animal Model | Dosage | Route | Duration | Key Findings | Reference |
| Ovariectomized Mice | 1, 10, 100, or 250 mg/kg/day | Oral | 4 weeks | Dose-dependently prevents and rescues osteoporosis. | [3] |
| Ovariectomized Mice | 25, 100, or 250 mg/kg/day | Oral | 6 weeks | Dose-dependently prevents and rescues osteoporosis. | [1] |
| Healthy Adult Mice | 30-250 mg/kg/day | Oral | Repeatedly | Marked reduction in 5-HT in gut, lungs, and blood; no change in brain 5-HT. | [1][3] |
| Healthy Adult Mice | 250 mg/kg | Oral | Single dose | 50% decrease in lung and gut 5-HT; no change in blood 5-HT. | [1][3] |
| Mice with EL4 cell injection | - | - | - | Inhibits decrease in osteoblast numbers and trabecular bone volume, prolongs survival, and decreases leukemic infiltration. | [1][3] |
| Rat Periodontitis Model | 25 mg/kg/day | Gavage | 28 days | Did not prevent alveolar bone loss. | [5][10] |
| Mice | 30 and 90 mg/kg | Oral | - | Dose-dependently reduced 5-HT levels in the duodenum, jejunum, and ileum with no effect on brain 5-HT. | [7] |
Experimental Protocols
In Vivo Ovariectomy-Induced Osteoporosis Model in Mice
This protocol is based on studies demonstrating the bone-anabolic effects of LP-533401.
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Animal Model: Female mice.
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Procedure:
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Ovariectomy (OVX) is performed to induce bone loss.
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Mice are divided into treatment and vehicle control groups.
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Preventative Regimen: LP-533401 is administered orally via gavage at doses of 1, 10, 100, or 250 mg/kg body weight per day, starting from day 1 post-ovariectomy for 4 weeks.[3]
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Rescue Regimen: LP-533401 is administered at doses of 25, 100, or 250 mg/kg body weight per day for 6 weeks, starting 6 weeks post-ovariectomy.[1]
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The vehicle consists of polyethylene glycol and 5% dextrose (40:60 ratio).[5]
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-
Outcome Measures: Bone mineral density, trabecular bone volume, osteoblast numbers, and serum serotonin levels.
Ligature-Induced Periodontitis Model in Rats
This protocol was used to investigate the effect of LP-533401 on inflammatory bone loss.
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Animal Model: Male rats.[5]
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Procedure:
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Periodontal disease is induced by placing a ligature around a molar.[10]
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Rats are divided into a treatment group, a ligature-only group, and a control group without ligature.[10]
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The treatment group receives LP-533401 at a dose of 25 mg/kg/day via gavage for 28 days.[5][10]
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The vehicle used is polyethylene glycol with 5% dextrose.[5]
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Outcome Measures: Alveolar bone loss, attachment loss, and collagen area in the gingiva, assessed through radiographic and histological analysis.[10]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Serotonin Synthesis by LP-533401.
Experimental Workflow Diagram
Caption: Generalized In Vivo Experimental Workflow.
Conclusion
LP-533401 hydrochloride is a well-characterized, peripherally selective TPH1 inhibitor that serves as a critical tool for investigating the physiological and pathophysiological roles of gut-derived serotonin. Its ability to modulate peripheral serotonin levels without directly affecting the central nervous system makes it a compound of significant interest for both basic research and the development of novel therapeutics for a range of disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LX-1031, a Tryptophan 5-hydroxylase Inhibitor, and Its Potential in Chronic Diarrhea Associated with Increased Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LP533401 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The effect of an inhibitor of gut serotonin (LP533401) during the induction of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

